3-Methylpyridine-2-sulfinic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylpyridine-2-sulfinic acid can be synthesized through several methods. One common approach involves the sulfonation of 3-methylpyridine using sulfur dioxide and an oxidizing agent. The reaction typically takes place under controlled conditions to ensure the selective formation of the sulfinic acid derivative.
Industrial Production Methods
Industrial production of this compound often involves continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system using Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol can be employed to produce 2-methylpyridines, which can then be further processed to obtain the sulfinic acid derivative .
Chemical Reactions Analysis
Types of Reactions
3-Methylpyridine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: The sulfinic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and substituted pyridine derivatives. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Methylpyridine-2-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-methylpyridine-2-sulfinic acid involves its interaction with various molecular targets and pathways. The sulfinic acid group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the compound can interact with enzymes and proteins, modulating their activity and function. These interactions are crucial for its potential therapeutic and industrial applications .
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine: A precursor to 3-methylpyridine-2-sulfinic acid, used in the synthesis of various derivatives.
2-Methylpyridine: Another methylated pyridine derivative with different chemical properties and applications.
4-Methylpyridine: Similar to 3-methylpyridine but with the methyl group in a different position, leading to different reactivity and uses.
Uniqueness
This compound is unique due to its sulfinic acid group, which imparts distinct chemical reactivity compared to other methylpyridine derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C6H7NO2S |
---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
3-methylpyridine-2-sulfinic acid |
InChI |
InChI=1S/C6H7NO2S/c1-5-3-2-4-7-6(5)10(8)9/h2-4H,1H3,(H,8,9) |
InChI Key |
HCAIZVNKSJGSJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)S(=O)O |
Origin of Product |
United States |
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